molecular formula C13H14FNO B5533769 N,N-diallyl-2-fluorobenzamide

N,N-diallyl-2-fluorobenzamide

Cat. No.: B5533769
M. Wt: 219.25 g/mol
InChI Key: ANARBISQGPPAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position of the aromatic ring and two allyl (propenyl) groups attached to the nitrogen atom of the amide moiety.

Properties

IUPAC Name

2-fluoro-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANARBISQGPPAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form N,N-diallyl-2-fluorobenzylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: N,N-diallyl-2-fluorobenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diallyl-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also be used in polymerization reactions to create novel materials.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-fluorobenzamide involves its ability to interact with various molecular targets. The allyl groups can undergo radical polymerization, forming cross-linked networks. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interactions with enzymes, proteins, and other biomolecules, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Position : The 2-fluorine substitution (common in ) enhances electron-withdrawing effects, stabilizing the amide bond and modulating aromatic ring reactivity. Compounds with 3- or 4-fluorine (e.g., ) exhibit altered electronic profiles, affecting target binding .
  • N-Substituents : Diallyl groups in this compound may increase lipophilicity compared to N-benzyl () or N-aryl () analogs. This could improve membrane permeability but reduce aqueous solubility .

Pharmacokinetic Properties

  • Half-Life : Adamantane-containing derivatives () exhibit prolonged half-lives due to rigid, hydrophobic structures. Diallyl groups may shorten half-life due to higher metabolic reactivity .
  • Solubility : Sulfamoyl and chloro groups () improve solubility compared to purely hydrophobic substituents like diallyl or adamantane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.